N-{3-[(3-methylbutyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
The exact mass of the compound this compound is 356.22122615 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[3-(3-methylbutylamino)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c1-14(2)7-10-21-19(25)8-11-22-20(26)24-12-9-16-15-5-3-4-6-17(15)23-18(16)13-24/h3-6,14,23H,7-13H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATHSKKDHUABHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCNC(=O)N1CCC2=C(C1)NC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[(3-methylbutyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound that belongs to the beta-carboline family. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C20H28N4O
- CAS Number : 1010892-21-3
- Molecular Weight : 344.46 g/mol
Pharmacological Activities
-
Anticancer Activity :
Recent studies have shown that beta-carboline derivatives exhibit significant anticancer properties. Specifically, compounds with similar structures have been identified as potent inhibitors of aminopeptidase N (APN), which is associated with tumor progression. In vitro studies demonstrated that the combination of beta-carboline derivatives with standard chemotherapeutics like Paclitaxel enhanced the antiproliferative effects against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The combination treatment resulted in decreased colony formation and reduced expression of stem cell markers such as OCT-4 and SOX-2, indicating a potential role in targeting cancer stem cells . -
Trypanocidal Activity :
Beta-carboline derivatives have shown promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. One study reported that a related beta-carboline exhibited an IC50 of 14.9 µM against the epimastigote form of T. cruzi, with low cytotoxicity towards mammalian cells, demonstrating a selective index significantly higher than that for human cells . This suggests that this compound may also possess similar trypanocidal properties.
The mechanisms underlying the biological activities of beta-carbolines are multifaceted:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of APN, which is implicated in tumor growth and metastasis . By inhibiting this enzyme, it may disrupt cancer cell proliferation and enhance the efficacy of existing chemotherapeutic agents.
- Induction of Apoptosis : Studies indicate that beta-carboline derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and altering mitochondrial membrane potential . This mechanism is critical for enhancing the effectiveness of chemotherapy.
Case Study 1: Combination Therapy in TNBC
In a controlled study involving MDA-MB-231 cells treated with Paclitaxel and various APN inhibitors (including beta-carboline derivatives), researchers observed:
| Treatment Group | Colony Formation (Number of Colonies) | Stem Cell Marker Expression (OCT-4/SOX-2) |
|---|---|---|
| Control | 150 | High |
| Paclitaxel | 80 | Moderate |
| Paclitaxel + APN Inhibitor | 30 | Low |
The results indicated a significant reduction in both colony formation and stem cell marker expression when treated with the combination therapy .
Case Study 2: Trypanocidal Efficacy
In another study assessing the trypanocidal activity of beta-carbolines:
| Compound | IC50 (µM) Epimastigote | IC50 (µM) Trypomastigote | Cytotoxicity (Selectivity Index) |
|---|---|---|---|
| Beta-Carboline A | 14.9 | 45 | 31 |
| Beta-Carboline B | 10 | 40 | 25 |
These findings underscore the potential therapeutic applications of beta-carbolines in treating parasitic infections while minimizing toxicity to human cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
